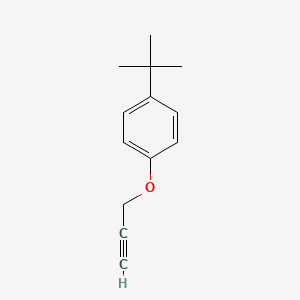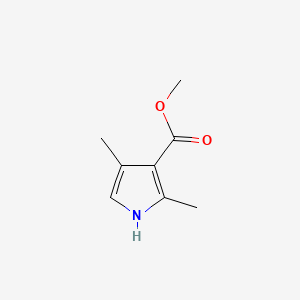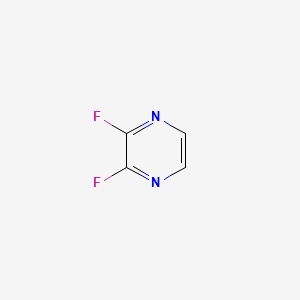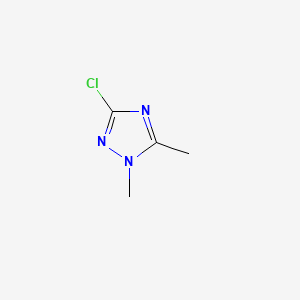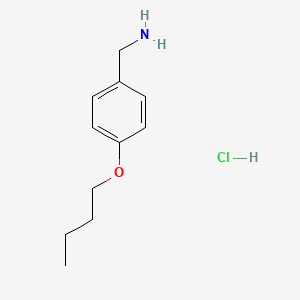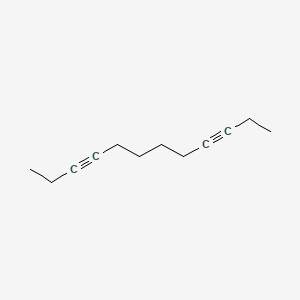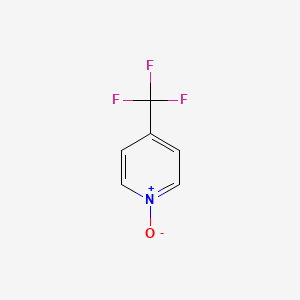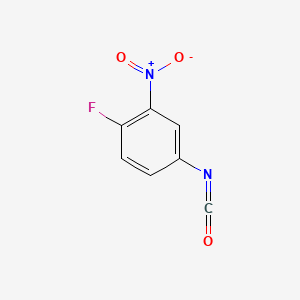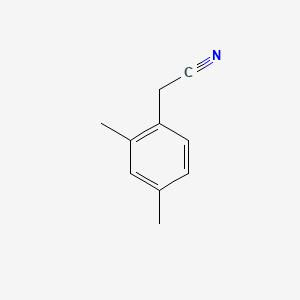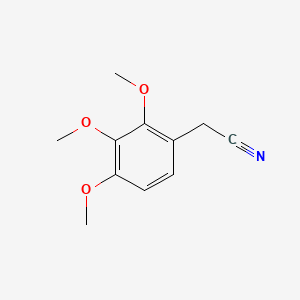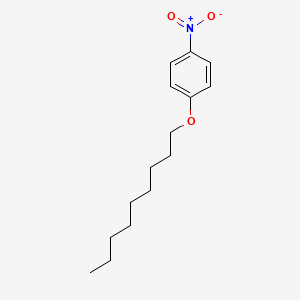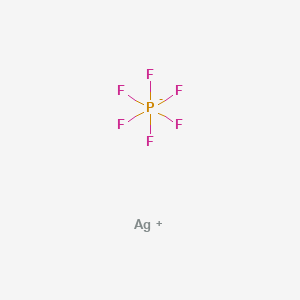
Silver hexafluorophosphate
Overview
Description
Silver hexafluorophosphate is an inorganic compound with the chemical formula AgPF₆. It is commonly encountered as an off-white powder and is soluble in organic solvents. This compound is widely used in inorganic and organometallic chemistry, primarily to replace halide ligands with the weakly coordinating hexafluorophosphate anion .
Mechanism of Action
Target of Action
Silver hexafluorophosphate is a commonly encountered reagent in inorganic and organometallic chemistry . It primarily targets halide ligands, replacing them with the weakly coordinating hexafluorophosphate anion . This replacement of halide ligands is a key role of this compound in various chemical reactions .
Mode of Action
The interaction of this compound with its targets involves the abstraction of the halide, driven by the precipitation of the appropriate silver halide . For example, it can be used in the preparation of acetonitrile complexes from a metal bromide . Additionally, this compound can act as an oxidant, forming silver metal as a by-product .
Biochemical Pathways
This compound affects the biochemical pathways involving halide ligands. By replacing these ligands with the hexafluorophosphate anion, it alters the course of the reaction . The downstream effects of this alteration depend on the specific reaction and the compounds involved.
Pharmacokinetics
It is known to be soluble in organic solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction in which it is used. For instance, in the oxidation of ferrocene in dichloromethane solution, this compound acts as an oxidant, resulting in the formation of ferrocenium hexafluorophosphate and silver metal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in organic solvents suggests that the choice of solvent can impact its effectiveness. Additionally, it is known to be a combustible and corrosive hazardous material , indicating that safety precautions must be taken when handling it
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver hexafluorophosphate can be synthesized by reacting silver nitrate with potassium hexafluorophosphate in water. The reaction produces a white solid, which is then filtered and dried . The reaction is as follows:
AgNO3+KPF6→AgPF6+KNO3
Another method involves the preparation of acetonitrile complexes from a metal bromide in a solution of acetonitrile:
AgPF6+Re(CO)5Br+CH3CN→AgBr+[Re(CO)5(CH3CN)]PF6
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions similar to the laboratory methods, with careful control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Silver hexafluorophosphate undergoes several types of chemical reactions, including:
-
Oxidation: : It can act as an oxidant, forming silver metal as a by-product. For example, in dichloromethane, ferrocene is oxidized to ferrocenium hexafluorophosphate:
AgPF6+Fe(C5H5)2→Ag+[Fe(C5H5)2]PF6
-
Substitution: : It is commonly used to replace halide ligands with the hexafluorophosphate anion. The abstraction of the halide is driven by the precipitation of the appropriate silver halide .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal bromides, acetonitrile, and dichloromethane. The reactions are typically conducted under mild conditions, often at room temperature, to avoid decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include various metal complexes and silver halides. For example, the reaction with ferrocene produces ferrocenium hexafluorophosphate and silver metal .
Scientific Research Applications
Silver hexafluorophosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Silver hexafluorophosphate is similar to other silver salts such as silver tetrafluoroborate (AgBF₄) and silver hexafluoroantimonate (AgSbF₆). These compounds share similar properties and applications, particularly in their use as reagents for halide abstraction and as catalysts in various chemical reactions . this compound is unique in its specific reactivity and solubility characteristics, which make it particularly useful in certain applications .
List of Similar Compounds
- Silver tetrafluoroborate (AgBF₄)
- Silver hexafluoroantimonate (AgSbF₆)
- Silver nitrate (AgNO₃)
Properties
IUPAC Name |
silver;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQBROMTFBBDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgPF6, AgF6P | |
| Record name | silver hexafluorophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_hexafluorophosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885326 | |
| Record name | Silver hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.832 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26042-63-7 | |
| Record name | Silver hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026042637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver (I) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Silver Hexafluorophosphate?
A1: this compound has the molecular formula AgPF6 and a molecular weight of 252.89 g/mol. []
Q2: What is the crystal structure of this compound?
A2: While this compound itself doesn't have a defined crystal structure, it often forms complexes that do. For example, Tetrakis(triphenylphosphine)this compound crystallizes in the trigonal R3 space group. []
Q3: How is this compound used in organic synthesis?
A3: this compound is a versatile reagent in organic synthesis. It acts as a Lewis acid catalyst in various reactions, including:
- Hydroamination: It catalyzes the intramolecular hydroamination of N-allylic,N'-aryl ureas to form imidazolidin-2-ones. []
- Cationic Polymerization: It serves as a co-initiator with fullerenes for the cationic polymerization of various monomers like cyclohexene oxide and vinyl ethers under visible light. []
- Fluorination: It promotes the fluorination of vinyl stannanes with xenon difluoride. []
- Aza-Annulative π-Extension: It facilitates the coupling of arenes and imidoyl chlorides, leading to the synthesis of nitrogen-containing polycyclic aromatic compounds. []
Q4: How does this compound contribute to battery technology?
A4: Studies have shown that adding this compound to propylene carbonate-based electrolytes in lithium-ion batteries can enhance their performance. []
Q5: How does this compound interact with propylene carbonate in lithium-ion batteries?
A5: During the initial charge/discharge cycle, this compound is reduced at a higher potential (2.15 V vs. Li/Li+) than the propylene carbonate co-intercalation potential (0.75 V vs. Li/Li+). This reduction forms a protective film on the mesocarbon microbead surface, inhibiting the undesirable co-intercalation and decomposition of propylene carbonate. []
Q6: What are the advantages of using this compound as an additive in lithium-ion batteries?
A6: Adding this compound to propylene carbonate-based electrolytes leads to improved reversible capacity and prolonged cycle life in lithium-ion batteries. The benefits become more pronounced with higher this compound concentrations (above 5 wt %). []
Q7: How does this compound facilitate the synthesis of specific manganese complexes?
A7: this compound reacts with specific manganese bromide complexes to yield cationic manganese complexes. For instance, it converts fac-[(P,SPh-P,P’)Mn(CO)3Br] to the q3-tripodal manganese complex [(P2SPhP,P’,S)Mn(CO)3]PF6. []
Q8: What role does this compound play in the synthesis of gold(I)-silver(I) heterometallic complexes?
A8: this compound reacts with gold carbene metalloligands containing free amino groups to produce various gold(I)-silver(I) heterometallic complexes. These complexes exhibit fascinating luminescent properties, with colors ranging from blue to green, depending on the specific structure and arrangement of gold and silver ions. []
Q9: How is this compound used in the preparation of salts of µ-halogeno-bis[(π-cyclopentadienyl)dicarbonyliron(II)] cations?
A9: this compound offers a direct route to synthesize the [(π-C5H5)Fe(CO)2]2X+PF6– salts by reacting with the corresponding (π-C5H5)Fe(CO)2X complexes (where X can be Cl, Br, or I). []
Q10: How is this compound used to study olefin rotation in organometallic complexes?
A10: this compound is used in the synthesis of complexes like [Os(CO)NO(C2H4)(PPh3)2][PF6], where the ethylene ligand exhibits rotation. Variable temperature 13C NMR studies on this complex provide evidence that the ethylene rotation occurs via the metal–olefin bond. []
Q11: How does this compound impact the synthesis and properties of silver(I) coordination polymers?
A11: this compound plays a crucial role in assembling silver(I) coordination polymers by interacting with heteroditopic ureidopyridine ligands. These ligands offer flexibility due to conformational rotation around the central urea moiety. The silver(I) cation coordinates with two pyridine moieties, while the hexafluorophosphate anion interacts with the urea moiety through hydrogen bonding. This controlled assembly leads to the formation of discrete complexes with restricted rotation, influencing the overall structure and properties of the resulting coordination polymers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


